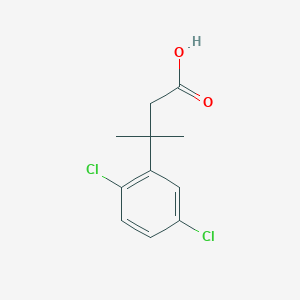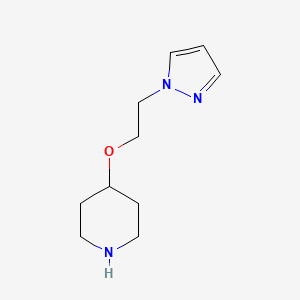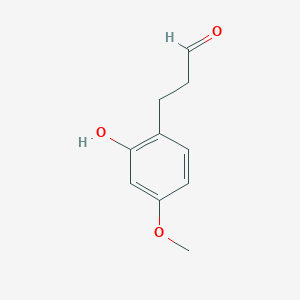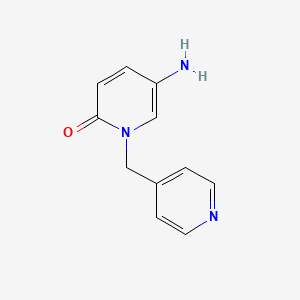
5-Amino-1-pentylpyrimidine-2,4(1h,3h)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-1-pentylpyrimidine-2,4(1h,3h)-dione is a heterocyclic compound that contains a pyrimidine ring substituted with an amino group at the 5-position and a pentyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-pentylpyrimidine-2,4(1h,3h)-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-pentyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine with ammonia or an amine source under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-pentylpyrimidine-2,4(1h,3h)-dione can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl groups can be reduced to form hydroxyl derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Hydroxyl derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
5-Amino-1-pentylpyrimidine-2,4(1h,3h)-dione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antiviral, anticancer, and antimicrobial agent.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Amino-1-pentylpyrimidine-2,4(1h,3h)-dione depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The compound can also participate in various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-Amino-1-methylpyrimidine-2,4(1h,3h)-dione: Similar structure but with a methyl group instead of a pentyl group.
5-Amino-1-ethylpyrimidine-2,4(1h,3h)-dione: Similar structure but with an ethyl group instead of a pentyl group.
5-Amino-1-propylpyrimidine-2,4(1h,3h)-dione: Similar structure but with a propyl group instead of a pentyl group.
Uniqueness
The uniqueness of 5-Amino-1-pentylpyrimidine-2,4(1h,3h)-dione lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The pentyl group provides a different steric and electronic environment compared to shorter alkyl chains, potentially leading to unique properties and applications.
Properties
Molecular Formula |
C9H15N3O2 |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
5-amino-1-pentylpyrimidine-2,4-dione |
InChI |
InChI=1S/C9H15N3O2/c1-2-3-4-5-12-6-7(10)8(13)11-9(12)14/h6H,2-5,10H2,1H3,(H,11,13,14) |
InChI Key |
GQEPHBAEKKTYBB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C=C(C(=O)NC1=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2-[1,2,4]Triazolo[1,5-{a}]pyrimidin-2-ylethyl)amine](/img/structure/B13530409.png)











